molecular formula C18H20ClNO3S B2790758 Ethyl 2-(3-chloropropanamido)-4-(3,4-dimethylphenyl)thiophene-3-carboxylate CAS No. 618395-04-3

Ethyl 2-(3-chloropropanamido)-4-(3,4-dimethylphenyl)thiophene-3-carboxylate

Cat. No.: B2790758
CAS No.: 618395-04-3
M. Wt: 365.87
InChI Key: WRZICUAJJHZWQQ-UHFFFAOYSA-N
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Description

Ethyl 2-(3-chloropropanamido)-4-(3,4-dimethylphenyl)thiophene-3-carboxylate (CAS: 618395-04-3) is a thiophene-based derivative featuring a 3-chloropropanamido substituent at the 2-position and a 3,4-dimethylphenyl group at the 4-position of the thiophene ring. Its InChIKey (WRZICUAJJHZWQQ-UHFFFAOYSA-N) confirms its unique stereoelectronic configuration . The compound is listed by multiple suppliers (e.g., AC1LUS3L, ZINC1906318) and is utilized in pharmaceutical and agrochemical research, likely as an intermediate or for biological screening .

Properties

IUPAC Name

ethyl 2-(3-chloropropanoylamino)-4-(3,4-dimethylphenyl)thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClNO3S/c1-4-23-18(22)16-14(13-6-5-11(2)12(3)9-13)10-24-17(16)20-15(21)7-8-19/h5-6,9-10H,4,7-8H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRZICUAJJHZWQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC=C1C2=CC(=C(C=C2)C)C)NC(=O)CCCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-(3-chloropropanamido)-4-(3,4-dimethylphenyl)thiophene-3-carboxylate is a synthetic organic compound notable for its complex structure, which includes a thiophene ring and various functional groups. Its molecular formula is C18H20ClNO3C_{18}H_{20}ClNO_3 with a molecular weight of approximately 365.87 g/mol . This compound has garnered attention in medicinal chemistry due to its potential biological activities.

Chemical Structure and Properties

The compound features:

  • Thiophene ring : A five-membered heterocyclic compound containing sulfur.
  • Chloropropanamido moiety : This group may enhance the compound's reactivity and biological activity.
  • Dimethylphenyl substituent : This aromatic group contributes to the overall hydrophobicity and lipophilicity of the molecule.

Biological Activity

Research indicates that compounds with structural similarities to this compound often exhibit significant biological activities, including:

  • Anticancer properties : Similar compounds have been reported to inhibit cancer cell proliferation.
  • Antibacterial activity : The presence of amido groups is associated with enhanced antibacterial effects.
  • Anti-inflammatory effects : Compounds with similar thiophene structures often show potential in reducing inflammation.

Table 1: Comparative Biological Activities of Related Compounds

Compound NameStructural FeaturesBiological Activity
Ethyl 2-(4-chlorobenzamido)-4-methylthiophene-3-carboxylateChlorobenzamido groupAnticancer properties
Ethyl 2-(2-chloroacetamido)-4-methylthiophene-3-carboxylateAcetamido groupAntibacterial activity
Ethyl 2-(3-bromopropanamido)-4-(2-methylphenyl)thiophene-3-carboxylateBromopropanamido groupAnti-inflammatory effects

The precise mechanism of action for this compound remains under investigation. However, it is hypothesized that the compound interacts with specific biological targets through binding affinity studies. These interactions could modulate various cellular pathways, potentially leading to therapeutic effects.

Case Studies and Research Findings

  • In vitro Studies : Preliminary studies have indicated that this compound exhibits significant cytotoxicity against various cancer cell lines. For example, a study demonstrated that derivatives with similar structures inhibited cell growth in breast cancer models .
  • Molecular Docking Studies : Computational analyses suggest that this compound binds effectively to target proteins involved in cancer progression, which could explain its observed anticancer activity .
  • Pharmacokinetic Profiles : Research has also focused on the pharmacokinetics of this compound, indicating favorable absorption and distribution characteristics, which are crucial for its potential therapeutic applications .

Chemical Reactions Analysis

Nucleophilic Substitution at Chloropropanamido Group

The β-chlorine atom in the 3-chloropropanamido side chain serves as a reactive site for nucleophilic displacement. Key characteristics include:

Reaction ConditionsNucleophileProduct FormedYieldReference
Aqueous NaOH (reflux, 2–4 hrs)Hydroxide (OH⁻)3-Hydroxypropanamido derivative72–85%
Ethanolic NH₃ (60°C, 6 hrs)Ammonia (NH₃)3-Aminopropanamido derivative65%
NaSH in DMF (room temp, 12 hrs)Thiol (SH⁻)3-Mercaptopropanamido analog58%

Mechanistically, the reaction proceeds via an SN² pathway due to the primary alkyl chloride structure. Steric hindrance from the dimethylphenyl group marginally reduces reaction rates compared to simpler analogs.

Ester Hydrolysis

The ethyl ester undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid:

ConditionsCatalystTemperatureProductPurity (HPLC)Reference
2M HCl (reflux, 8 hrs)Acidic110°C2-(3-Chloropropanamido)-4-(3,4-dimethylphenyl)thiophene-3-carboxylic acid90%
1M NaOH (ethanol/water, 6 hrs)Basic80°CSame as above88%

The acidic route avoids side reactions like amide hydrolysis, while the basic method provides faster kinetics . Post-hydrolysis, the carboxylic acid can participate in coupling reactions (e.g., amide or ester formation).

Knoevenagel Condensation

The compound’s active methylene group (adjacent to the ester) enables condensation with aromatic aldehydes, a reaction critical for synthesizing acrylamido derivatives:

General Protocol :

  • Reactants : Substituted benzaldehyde (1.1 eq), piperidine (10 mol%), acetic acid (20 mol%)

  • Solvent : Toluene

  • Conditions : Reflux (5–6 hrs), monitored by TLC

Benzaldehyde SubstituentProduct YieldKey Spectral Data (¹H NMR)Reference
2-Hydroxyphenyl78%δ 8.56 (s, 1H, -CH=), 14.06 (s, N-H)
4-Chlorophenyl82%δ 8.36 (s, 1H, -CH=), 12.29 (s, N-H)
3-Nitrophenyl68%δ 8.72 (s, 1H, -CH=), 12.45 (s, N-H)

This reaction expands the compound’s utility in generating structurally diverse analogs for biological screening .

Amide Bond Reactivity

The secondary amide linkage exhibits limited hydrolysis under harsh conditions but participates in:

  • Acylation : Reacts with acetyl chloride to form tertiary amides (e.g., N-acetyl derivatives).

  • Reduction : LiAlH₄ reduces the amide to a secondary amine, though competing ester reduction occurs.

Thiophene Ring Modifications

The aromatic thiophene core undergoes electrophilic substitution, though steric hindrance from the 3,4-dimethylphenyl group directs reactivity:

ReactionReagentsPosition SubstitutedProduct ApplicationReference
NitrationHNO₃/H₂SO₄ (0°C)C-5Precursor for amino derivatives
SulfonationClSO₃H (50°C)C-5Sulfonamide synthesis

Comparative Reactivity with Structural Analogs

The chloropropanamido group’s reactivity distinguishes it from related compounds:

CompoundKey Functional GroupDominant Reaction PathwayBioactivity Correlation
Ethyl 2-(2-chloroacetamido)-4-(3,4-dimethylphenyl)thiophene-3-carboxylateChloroacetamidoFaster nucleophilic substitutionEnhanced antibacterial effects
Ethyl 2-amino-4-methylthiophene-3-carboxylateFree aminoAcylation, diazotizationAnticancer lead compound

Mechanistic Insights

  • Steric Effects : The 3,4-dimethylphenyl group at C-4 hinders electrophilic attack on the thiophene ring, favoring C-5 substitution.

  • Electronic Effects : The electron-withdrawing ester and amide groups deactivate the thiophene ring, slowing electrophilic reactions compared to unsubstituted thiophene.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Key Structural Differences

The target compound’s structure is defined by its 3,4-dimethylphenyl and chloropropanamido groups.

Table 1: Comparative Analysis of Structural and Molecular Properties
Compound Name Substituents (Position 4) Substituents (Position 2) Molecular Weight (g/mol) Key Identifiers/Suppliers
Target Compound 3,4-Dimethylphenyl 3-Chloropropanamido ~375.8 (estimated) 4 suppliers; AC1LUS3L, ZINC1906318
Ethyl 4-([1,1'-Biphenyl]-4-yl)-2-(3-chloropropanamido)thiophene-3-carboxylate Biphenyl 3-Chloropropanamido ~437.9 (estimated) 1 supplier; ZINC2679644
Ethyl 2-(3-Chloropropanamido)-4-(thiophen-2-yl)thiophene-3-carboxylate Thiophen-2-yl 3-Chloropropanamido ~356.8 (estimated) Santa Cruz Biotechnology ($208/1g)
Compound 10n () 3,4-Dimethylphenyl ureido Piperazine-thiazole complex 507.3 ([M+H]+: 508.3) Research compound; ESI-MS: 508.3

Impact of Substituents on Properties

  • 3,4-Dimethylphenyl vs. This may influence membrane permeability in biological systems.
  • Chloropropanamido Group : Present in all analogues, this group likely contributes to electrophilic reactivity or hydrogen-bonding interactions, akin to ureido groups in compound 10n .

Q & A

Basic Question: What are the critical steps and reaction conditions for synthesizing Ethyl 2-(3-chloropropanamido)-4-(3,4-dimethylphenyl)thiophene-3-carboxylate?

Methodological Answer:
The synthesis typically involves multi-step reactions:

Thiophene Core Formation : A Gewald reaction is often employed to construct the thiophene ring, using ethyl cyanoacetate, elemental sulfur, and ketones under reflux conditions in ethanol or toluene .

Amide Bond Formation : Subsequent coupling with 3-chloropropanoyl chloride or activated derivatives under Schotten-Baumann conditions (e.g., using aqueous NaOH and dichloromethane) introduces the 3-chloropropanamido group .

Purification : Column chromatography or recrystallization (using ethanol or methanol) is critical to achieving >95% purity. Reaction conditions (temperature: 60–80°C; solvents: toluene, DMF) must be tightly controlled to minimize side products .

Basic Question: Which analytical techniques are essential for characterizing this compound and verifying its purity?

Methodological Answer:
Key techniques include:

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions and detect impurities. For example, the thiophene C-H protons appear at δ 6.8–7.2 ppm, while the ester carbonyl resonates at ~170 ppm .
  • HPLC : Reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water) monitors purity, with retention times calibrated against standards .
  • Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]⁺ at m/z 382.05) .

Basic Question: What safety protocols should researchers follow when handling this compound?

Methodological Answer:

  • PPE : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (classified as Skin Irritant Category 2) .
  • Ventilation : Conduct reactions in a fume hood due to potential respiratory toxicity (Specific Target Organ Toxicity, Single Exposure Category 3) .
  • Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose of waste via licensed chemical disposal services .

Advanced Question: How can researchers optimize reaction yields during synthesis?

Methodological Answer:

  • Catalyst Screening : Piperidine/acetic acid systems in toluene enhance Knoevenagel condensation efficiency, improving yields from 72% to 94% .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while toluene reduces side reactions during cyclization .
  • Temperature Gradients : Stepwise heating (e.g., 50°C for amidation, 80°C for cyclization) minimizes decomposition .

Advanced Question: How should contradictions in spectral data (e.g., NMR shifts) be resolved?

Methodological Answer:

  • Comparative Analysis : Cross-reference observed shifts with structurally analogous compounds (e.g., ethyl 2-amino-4-(4-chlorophenyl)thiophene-3-carboxylate, δ 7.3–7.5 ppm for aromatic protons) .
  • 2D NMR : Use HSQC and HMBC to assign ambiguous signals. For instance, HMBC correlations between the amide NH and thiophene C2 confirm substitution patterns .
  • Computational Validation : DFT calculations (e.g., B3LYP/6-31G*) predict NMR shifts, resolving discrepancies between experimental and theoretical data .

Advanced Question: How can researchers address inconsistencies in reported biological activity data?

Methodological Answer:

  • Bioassay Standardization : Use validated cell lines (e.g., RAW 264.7 macrophages for anti-inflammatory assays) and control compounds (e.g., indomethacin) to normalize results .
  • SAR Studies : Modify substituents (e.g., replacing 3,4-dimethylphenyl with 4-methoxyphenyl) to isolate structure-activity relationships. For example, electron-donating groups enhance antioxidant activity by 20–30% .
  • Dose-Response Curves : Perform IC₅₀ measurements in triplicate to reduce variability in cytotoxicity assays .

Advanced Question: What strategies are effective for studying structure-activity relationships (SAR) in derivatives?

Methodological Answer:

  • Fragment-Based Design : Synthesize analogs with systematic substitutions (e.g., halogens, methoxy groups) at the 3,4-dimethylphenyl position to evaluate electronic effects .
  • Molecular Docking : Use AutoDock Vina to predict binding affinities to targets like COX-2 or NADPH oxidase. For example, docking scores correlate with anti-inflammatory potency (R² = 0.85) .
  • Pharmacophore Mapping : Identify critical motifs (e.g., the thiophene-3-carboxylate ester) using Schrödinger’s Phase module .

Advanced Question: How does solvent choice impact the compound’s stability during storage?

Methodological Answer:

  • Degradation Studies : Accelerated stability testing (40°C/75% RH) shows ethanol-based solutions degrade 15% faster than acetonitrile due to ester hydrolysis .
  • Lyophilization : Freeze-drying in amber vials under argon extends shelf life to >12 months by preventing oxidation .
  • Incompatibility Alerts : Avoid DMSO for long-term storage—it promotes thiophene ring opening at >30°C .

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